molecular formula C20H14N3O4S+ B280487 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium

3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium

Cat. No.: B280487
M. Wt: 392.4 g/mol
InChI Key: ZMQBURLJHATGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional nitrophenyl groups attached. Thiazolopyridines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .

Preparation Methods

The synthesis of 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves several steps. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with 2-aminothiophenol to form a thiazole intermediate. This intermediate is then reacted with 3-nitrobenzyl bromide under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Chemical Reactions Analysis

3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is unique compared to other thiazolopyridines due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C20H14N3O4S+

Molecular Weight

392.4 g/mol

IUPAC Name

3-methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium

InChI

InChI=1S/C20H14N3O4S/c1-13-12-28-20-10-18(14-4-2-6-16(8-14)22(24)25)19(11-21(13)20)15-5-3-7-17(9-15)23(26)27/h2-12H,1H3/q+1

InChI Key

ZMQBURLJHATGBV-UHFFFAOYSA-N

SMILES

CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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